molecular formula C21H18N4O4S B2865255 methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate CAS No. 941876-09-1

methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate

Cat. No.: B2865255
CAS No.: 941876-09-1
M. Wt: 422.46
InChI Key: COJDGWAINOUNEZ-UHFFFAOYSA-N
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Description

Methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a thiophene ring, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time will vary depending on the specific reaction being performed.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Its properties may make it useful in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate lies in its specific combination of functional groups and the potential for diverse chemical reactivity and applications. Its structure allows for interactions with a variety of biological targets and the possibility of fine-tuning its properties through chemical modifications.

Properties

IUPAC Name

methyl 3-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-13-3-5-14(6-4-13)16-11-17-20(27)24(8-9-25(17)23-16)12-18(26)22-15-7-10-30-19(15)21(28)29-2/h3-11H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJDGWAINOUNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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